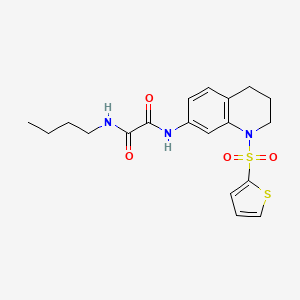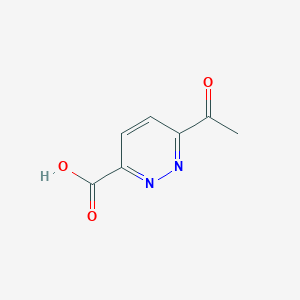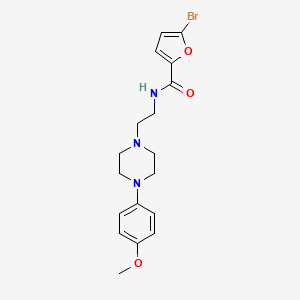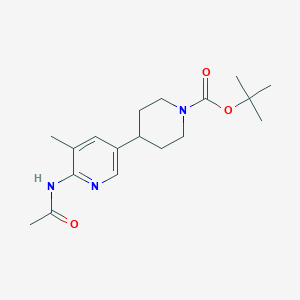
Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Application in Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound to tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate, is noted as a significant intermediate in the synthesis of small molecule anticancer drugs. Through a series of chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, high yields of up to 71.4% were achieved. These compounds are crucial for developing therapies targeting the PI3K/AKT/mTOR pathway in cancer, which is essential for cell growth and survival. Various derivatives of this compound have been reported, showing potential in cancer treatment, depression, cerebral ischemia, and as analgesics (Zhang, Ye, Xu, & Xu, 2018).
Crystallographic Studies
X-ray crystallography studies reveal structural characteristics of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives. These studies are critical for understanding molecular packing, hydrogen bonding, and the formation of infinite chains in crystal structures, which are important for the development of novel compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Development of Bioactive Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another analog, plays a role as an important intermediate in synthesizing biologically active compounds like crizotinib. The structural confirmation of these compounds through MS and 1 HNMR spectrum is pivotal in their development and application in various biological activities (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Antibacterial and Anthelmintic Activities
Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative of the subject compound, indicates its potential in antibacterial and anthelmintic activities. This compound was synthesized through a condensation reaction and characterized using various spectroscopic methods. It exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Synthesis of Enantiopure Derivatives
The compound has also been used in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common 4,6-dioxopiperidinecarboxylate precursor. This synthesis is important for developing novel pharmacological agents (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Development of Novel Inhibitors
The synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate showcases its application in developing pharmacologically useful cores. The unique chemistry of this compound, with a second nitrogen atom on the N-tert-butyl piperazine substructure, is significant for creating new inhibitors with potential therapeutic applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Propiedades
IUPAC Name |
tert-butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-10-15(11-19-16(12)20-13(2)22)14-6-8-21(9-7-14)17(23)24-18(3,4)5/h10-11,14H,6-9H2,1-5H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZXZGQMLWYFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B2794907.png)
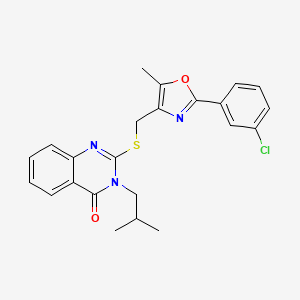

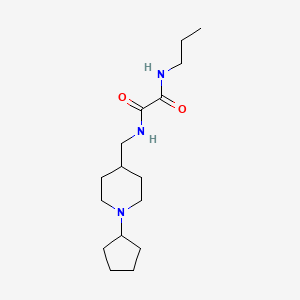

![N-butyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2794917.png)
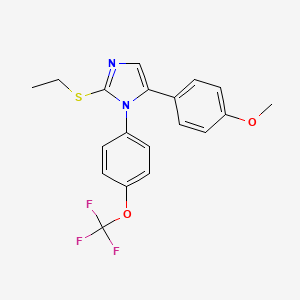
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)
![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)

